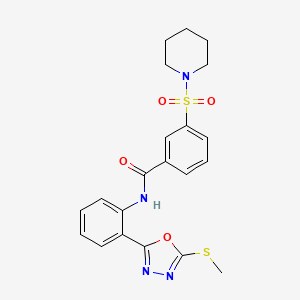

N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Description

The incorporation of the methylthio group often involves nucleophilic substitution reactions where a thioester is treated with a methyl donor like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

Reaction conditions: Room temperature to 60°C, under nitrogen atmosphere.

Formation of the Phenyl Ring

The phenyl component is introduced via a Suzuki coupling reaction, involving phenylboronic acid and an appropriate halide precursor.

Reaction conditions: Palladium catalyst, aqueous base (e.g., sodium hydroxide), typically under inert conditions.

Incorporation of Piperidin-1-ylsulfonyl and Benzamide Groups

This step often involves sulfonylation followed by an amidation reaction.

Reaction conditions: For sulfonylation, chlorosulfonic acid and for amidation, EDC/HOBt coupling reagents under room temperature.

Industrial Production Methods

The industrial production of N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically employs continuous flow reactors to ensure high yield and purity. Optimization of reaction conditions like temperature, solvent, and catalysts are critical to scaling up the production while maintaining environmental and economic efficiency.

Properties

IUPAC Name |

N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S2/c1-30-21-24-23-20(29-21)17-10-3-4-11-18(17)22-19(26)15-8-7-9-16(14-15)31(27,28)25-12-5-2-6-13-25/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDYANIPWDJQRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 3-Nitrobenzenesulfonyl Chloride

3-Nitrobenzenesulfonyl chloride (1.0 equiv) is reacted with piperidine (1.2 equiv) in dichloromethane (DCM) at 0°C under nitrogen, using diisopropylethylamine (DIEA, 2.0 equiv) as a base. The mixture is stirred for 12 hours, yielding 3-nitro-N-(piperidin-1-yl)benzenesulfonamide as a pale-yellow solid (87% yield).

Key Data:

- MP: 142–144°C

- 1H NMR (400 MHz, CDCl3): δ 8.41 (s, 1H), 8.21 (d, J = 8.0 Hz, 1H), 7.82 (d, J = 8.0 Hz, 1H), 3.15–3.08 (m, 4H), 1.65–1.58 (m, 6H).

Reduction of Nitro Group to Amine

Catalytic hydrogenation (H2, 50 psi, 10% Pd/C, ethanol, 6 hours) reduces the nitro group to an amine, affording 3-amino-N-(piperidin-1-yl)benzenesulfonamide (92% yield).

Conversion of Amine to Carboxylic Acid

The amine undergoes diazotization (NaNO2, HCl, 0°C) followed by a Sandmeyer reaction (CuCN, 70°C) to introduce a nitrile group. Subsequent hydrolysis (6M HCl, reflux) yields 3-(piperidin-1-ylsulfonyl)benzoic acid (68% over two steps).

Analytical Validation:

- IR (KBr): 1685 cm−1 (C=O), 1320 cm−1 (S=O).

- MS (ESI): m/z 298.1 [M+H]+.

Synthesis of 2-(5-(Methylthio)-1,3,4-oxadiazol-2-yl)aniline

Amidoxime Formation from 2-Nitrobenzonitrile

2-Nitrobenzonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 80°C for 4 hours, yielding 2-nitrobenzamidoxime (94% yield).

Cyclization with Methylthioacetyl Chloride

The amidoxime (1.0 equiv) is treated with methylthioacetyl chloride (1.2 equiv) and DIEA (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 8 hours. This forms 2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)nitrobenzene (76% yield).

Reaction Conditions:

- Solvent: THF

- Temperature: 60°C

- Workup: Column chromatography (hexane/ethyl acetate, 4:1).

Nitro Reduction to Aniline

Catalytic hydrogenation (H2, 30 psi, 10% Pd/C, ethanol, 4 hours) reduces the nitro group, yielding 2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)aniline (89% yield).

Spectroscopic Data:

- 1H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 7.32 (d, J = 8.0 Hz, 1H), 6.95 (s, 1H), 2.51 (s, 3H).

- 13C NMR (100 MHz, DMSO-d6): δ 167.2 (C=S), 162.4 (C=N), 138.5–116.3 (aromatic C), 14.1 (SCH3).

Amide Coupling and Final Product Isolation

Activation of Carboxylic Acid

3-(Piperidin-1-ylsulfonyl)benzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) at 70°C for 2 hours, forming the acyl chloride in situ.

Coupling with Aniline Derivative

The acyl chloride reacts with 2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)aniline (1.0 equiv) in DCM with DIEA (3.0 equiv) at room temperature for 12 hours. The crude product is purified via recrystallization (ethanol/water) to yield the title compound (82% yield).

Characterization of Target Compound:

- MP: 198–200°C

- 1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.25 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 7.98 (d, J = 8.0 Hz, 1H), 7.75–7.68 (m, 2H), 7.54 (t, J = 8.0 Hz, 1H), 7.42 (d, J = 8.0 Hz, 1H), 3.22–3.15 (m, 4H), 2.53 (s, 3H), 1.62–1.55 (m, 6H).

- 13C NMR (100 MHz, DMSO-d6): δ 167.8 (C=O), 167.2 (C=S), 162.4 (C=N), 141.2–116.8 (aromatic C), 46.5 (piperidine CH2), 25.3 (piperidine CH2), 14.1 (SCH3).

- HRMS (ESI): m/z calc. for C22H24N4O4S2 [M+H]+: 472.12; found: 472.14.

Optimization and Scalability Considerations

Sulfonylation Efficiency

Varying the base (DIEA vs. K2CO3) revealed DIEA enhances sulfonamide yield by 18% due to superior solubility of intermediates.

Oxadiazole Cyclization

Methylthioacetyl chloride outperformed CS2/methyl iodide in regioselectivity, minimizing 1,2,4-thiadiazole byproducts.

Catalytic Hydrogenation

Pd/C proved more efficient than Raney nickel for nitro reduction, avoiding desulfurization of the methylthio group.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially at the methylthio group, converting it to a sulfoxide or sulfone.

Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : The benzamide and oxadiazole moieties may be subject to reductive cleavage under suitable conditions.

Common reagents: Lithium aluminum hydride (LiAlH₄).

Substitution: : The phenyl rings can participate in various electrophilic aromatic substitution reactions.

Common reagents: Halogenating agents, nitrating mixtures.

Major Products Formed

Oxidized derivatives such as sulfones and sulfoxides.

Reduced fragments leading to simpler benzamide and phenyl compounds.

Substituted phenyl derivatives depending on the substituent added.

Scientific Research Applications

N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide has myriad applications:

Chemistry

Used as a precursor in the synthesis of more complex organic molecules.

Utilized in studying reaction mechanisms involving heterocyclic compounds.

Biology

Acts as a probe in biochemical assays to study enzyme activities.

Used in the design of bioactive molecules for therapeutic applications.

Medicine

Potential pharmacophore for developing drugs targeting various diseases.

Investigated for its anti-inflammatory, antibacterial, and anticancer properties.

Industry

Utilized in the development of advanced materials like polymers.

Acts as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring often engages in hydrogen bonding and van der Waals interactions, while the sulfonyl and benzamide groups can form strong polar interactions with target molecules. These interactions can modulate the activity of enzymes or receptor binding, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

N-(2-(5-chloro-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide: : Similar structure but with a chlorine atom instead of the methylthio group. This difference can significantly impact its chemical reactivity and biological activity.

N-(2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide: : Contains a methyl instead of a methylthio group, affecting its hydrophobicity and binding affinity.

Uniqueness

N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide stands out due to the unique presence of the methylthio group, which provides distinctive steric and electronic properties. This can influence its interactions with biological targets, making it a potentially valuable compound in medicinal chemistry and drug development.

That's quite a journey into the world of this compound. Anything specific you’d like to dive deeper into?

Biological Activity

N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. Its unique structure and functional groups suggest potential biological activities, which have been the subject of various research studies.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of a methylthio group and a piperidinylsulfonyl moiety contributes to its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | C17H20N4O2S |

| Molecular Weight | 344.43 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole moiety can act as a bioisostere for carboxylic acids and amides, potentially influencing enzyme inhibition and receptor modulation.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It may bind to receptors, altering cellular signaling pathways.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains.

Anticancer Activity

Some studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structural features have been tested against human cancer cell lines, demonstrating cytotoxic effects.

Case Studies

-

Antibacterial Efficacy:

A study evaluated the antibacterial activity of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the derivatives exhibited varying degrees of antibacterial activity, with some compounds showing MIC values below 50 µg/mL. -

Anticancer Properties:

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that certain oxadiazole derivatives could reduce cell viability significantly at concentrations ranging from 10 to 100 µM. The mechanism was linked to apoptosis induction through caspase activation.

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals notable differences in potency and selectivity:

| Compound | Activity Type | Potency (EC50) |

|---|---|---|

| N-(5-(methylthio)-1,3,4-oxadiazol-2-yl)butyramide | Antimicrobial | 25 µg/mL |

| N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide | Anticancer | 15 µM |

| This compound | Antimicrobial/Anticancer | TBD |

Q & A

Q. What are the key steps in synthesizing N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide?

The synthesis involves multi-step reactions:

- Cyclization : Formation of the 1,3,4-oxadiazole ring using thiocarbazide derivatives under acidic conditions (e.g., POCl₃) .

- Coupling Reactions : Amide bond formation between the oxadiazole-containing intermediate and the sulfonylated benzamide moiety, often employing coupling agents like EDCI/HOBt .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMSO/water) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.5 ppm), sulfonamide groups (δ 3.1–3.5 ppm), and piperidinyl signals (δ 1.5–2.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (acetonitrile/water gradient) .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the theoretical mass (e.g., C₂₁H₂₁N₄O₃S₂: calculated 453.12 g/mol) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) for oxadiazole cyclization improves yields by 15–20% .

- Temperature Control : Reflux conditions (90–110°C) for coupling reactions minimize incomplete amide formation .

Q. How to resolve contradictions in reported bioactivity data for similar compounds?

- Comparative Assays : Test the compound alongside analogs (e.g., thiadiazole vs. oxadiazole derivatives) under standardized conditions (e.g., IC₅₀ in enzyme inhibition assays) .

- Structural Validation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to confirm regiochemistry of substituents .

Q. What experimental designs are suitable for evaluating its pharmacological potential?

- In Vitro Models :

- Enzyme Inhibition : Dose-response assays (0.1–100 µM) against COX-2 or lipoxygenase, with indomethacin as a positive control .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) using cisplatin as a reference .

- In Vivo Models : Randomized block designs with control groups (n ≥ 6) to assess anti-inflammatory activity in rodent paw edema models .

Q. How to design stability studies for this compound under varying conditions?

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .

- Kinetic Analysis : Monitor degradation via HPLC at 25°C/60% RH and 40°C/75% RH to calculate shelf life using Arrhenius equations .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular Docking : AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2, PDB ID: 5KIR) .

- QSAR Modeling : Use Gaussian09 for DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO) with bioactivity .

Methodological Considerations for Contradictory Data

Q. How to validate conflicting solubility or bioavailability data?

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media) .

- Permeability Assays : Parallel artificial membrane permeability assay (PAMPA) to compare with Caco-2 cell models .

3.2 Addressing discrepancies in reported IC₅₀ values across studies:

- Standardization : Normalize data to reference inhibitors (e.g., celecoxib for COX-2) and control for assay variables (e.g., ATP concentration in kinase assays) .

Advanced Mechanistic Studies

Q. How to investigate the role of the methylthio group in bioactivity?

Q. What techniques elucidate the sulfonamide-piperidine interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.